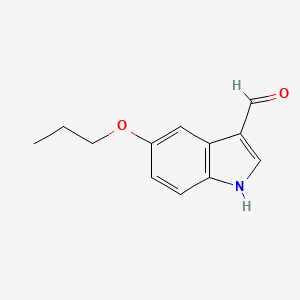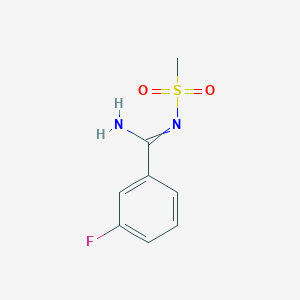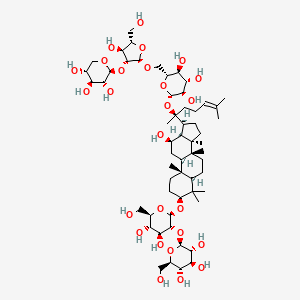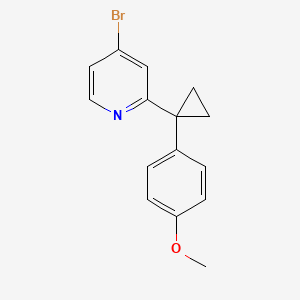
5-propoxy-1H-indole-3-carbaldehyde
Overview
Description
5-propoxy-1H-indole-3-carbaldehyde is an organic compound with the molecular formula C12H13NO2. It belongs to the indole family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of a propoxy group at the 5-position and an aldehyde group at the 3-position of the indole ring.
Mechanism of Action
Target of Action
5-Propoxy-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with various biological targets. Indole derivatives are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to be involved in a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Environmental factors can significantly impact the action of indole derivatives .
Biochemical Analysis
Biochemical Properties
5-propoxy-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a precursor for the synthesis of biologically active molecules, including carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives . The compound’s inherent functional groups allow it to undergo C–C and C–N coupling reactions and reductions easily, making it a versatile intermediate in multicomponent reactions . These interactions are essential for the synthesis of pharmaceutically active compounds and indole alkaloids.
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with the aryl hydrocarbon receptor in intestinal immune cells stimulates the production of interleukin-22, which facilitates mucosal reactivity . This interaction highlights the compound’s potential role in modulating immune responses and maintaining intestinal homeostasis. Additionally, this compound’s effects on cellular metabolism and gene expression further underscore its significance in biochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s reactivity as an aromatic aldehyde allows it to be easily oxidized to indole-3-carboxylic acid . It also condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole . These reactions demonstrate the compound’s ability to participate in complex biochemical pathways and contribute to the synthesis of biologically active structures.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other reactive species . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . These findings highlight the importance of considering temporal effects when studying the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological responses . At high doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are crucial for understanding the compound’s safety and therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound is synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . Enzymes like cytochrome P450 and aldehyde oxidase play a significant role in the oxidation and conversion of this compound to its derivatives . These metabolic pathways are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with specific transporters and binding proteins, which facilitate its movement across cellular membranes . Understanding these transport mechanisms is crucial for elucidating the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, contributing to its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-propoxy-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. The propoxy group can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by selective functionalization steps. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-propoxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-propoxy-1H-indole-3-carboxylic acid.
Reduction: 5-propoxy-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-propoxy-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex indole derivatives and heterocyclic compounds.
Biology: It is used in the study of indole-based biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications in drug discovery and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carbaldehyde: Lacks the propoxy group, making it less hydrophobic.
5-bromo-1H-indole-3-carbaldehyde: Contains a bromine atom instead of a propoxy group, affecting its reactivity and biological activity.
5-methoxy-1H-indole-3-carbaldehyde: Contains a methoxy group, which can influence its chemical properties and interactions.
Uniqueness
5-propoxy-1H-indole-3-carbaldehyde is unique due to the presence of the propoxy group, which enhances its hydrophobicity and can influence its biological activity and chemical reactivity
Properties
IUPAC Name |
5-propoxy-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-5-15-10-3-4-12-11(6-10)9(8-14)7-13-12/h3-4,6-8,13H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRQFJTZGXGSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane](/img/structure/B1447980.png)
![(2R)-4-[(2R)-2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B1447982.png)




![Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1447990.png)
![(R)-3,3'-Bis(3,5-diisopropylphenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1447992.png)

![1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine](/img/structure/B1447994.png)


![Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate](/img/structure/B1447998.png)
